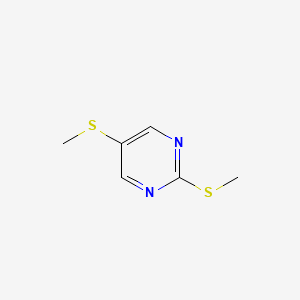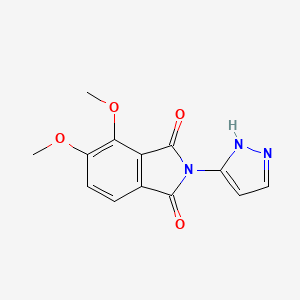![molecular formula C20H13F3N2O2S B3009376 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine CAS No. 315683-75-1](/img/structure/B3009376.png)
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine" is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Thieno[2,3-d]pyrimidines have been extensively studied for their potential as pharmaceutical agents, particularly as non-peptide antagonists for various receptors, antiviral agents, and antimicrobial compounds .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclization reactions, alkylation, and the use of various substituents to achieve the desired biological activity. For example, the synthesis of a potent non-peptide LHRH antagonist involved the design and synthesis of a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives containing a biaryl moiety . Another study reported the synthesis of thieno[2,3-d]pyrimidine derivatives with antimicrobial activity, starting from thieno[2,3-d]pyrimidine-2,4-diol . These synthetic routes typically require careful selection of starting materials and reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to enhance biological activity and pharmacokinetic properties. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing planar conformations and intramolecular hydrogen bonding that may contribute to their biological activity . Molecular modeling studies have also been employed to understand the interactions of these compounds with biological targets .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including halogenation, nucleophilic substitution, and cyclization, to introduce different functional groups or to form fused ring systems . These reactions are crucial for the diversification of the thieno[2,3-d]pyrimidine scaffold and the optimization of its biological properties. For instance, the bromination of thieno[2,3-d]pyrimidine derivatives followed by reaction with amines can lead to the formation of aminomethyl-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, fluorescence, and lipophilicity, are influenced by their molecular structure and substituents. For example, some derivatives exhibit strong solid-state fluorescence, which can be quantitatively analyzed using spectroscopic methods and quantum-chemical calculations . The introduction of electron-donating or electron-withdrawing groups can significantly affect the absorption and emission properties of these compounds . Additionally, the lipophilicity of these molecules can be modulated to improve membrane permeability and oral absorption, as demonstrated by molecular modeling studies .
Scientific Research Applications
Antiviral Activity
Compounds structurally related to 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine have been investigated for their antiviral activities. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the potential of thieno[2,3-d]pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).
Herbicidal Activity
Research into the herbicidal activity of dimethoxypyrimidines and related compounds, including those with a thieno[2,3-d]pyrimidine structure, has demonstrated that these molecules exhibit high herbicidal activity. The introduction of specific substituents, such as the 3-trifluoromethyl group, optimizes this effect. These compounds target the Hill reaction in photosynthesis, highlighting their potential use in developing new herbicides with specific action modes (Nezu et al., 1996).
Antimicrobial and Anti-inflammatory Agents
The modification of the thieno[2,3-d]pyrimidine ring has also been explored for enhancing antibacterial, antifungal, and anti-inflammatory activities. A study on new series of thieno[2,3-d]pyrimidine heterocyclic compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, suggesting the utility of these compounds in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).
Anticancer Agents
The synthesis and evaluation of novel thieno[2,3-d]pyrimidine derivatives have shown significant promise in anticancer research. Certain derivatives have been found to possess potent in-vitro anticancer activities against various human tumor cell lines, underlining the potential of these compounds in cancer therapy (Tiwari et al., 2016).
Anticonvulsant Activities
Studies have also demonstrated the anticonvulsant activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some showing high activity levels. This indicates the potential application of these compounds in developing new treatments for epilepsy and related disorders (Wang et al., 2015).
Safety And Hazards
Without specific data on this compound, it’s not possible to provide accurate information on its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of new and relatively unknown compounds like this one is an important part of advancing scientific knowledge. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.
properties
IUPAC Name |
5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c1-26-14-7-5-12(6-8-14)16-10-28-19-17(16)18(24-11-25-19)27-15-4-2-3-13(9-15)20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHBQGIACCELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

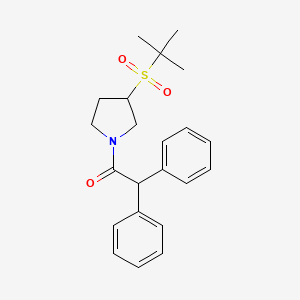
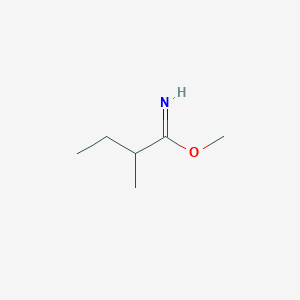
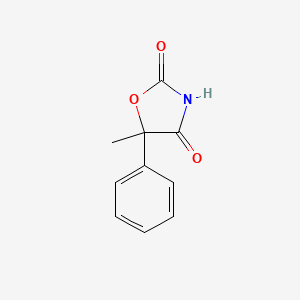
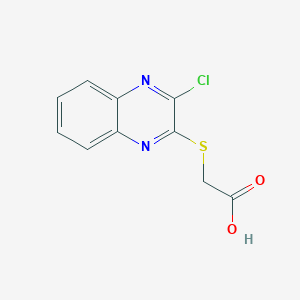
![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
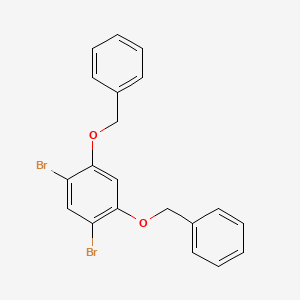
![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)
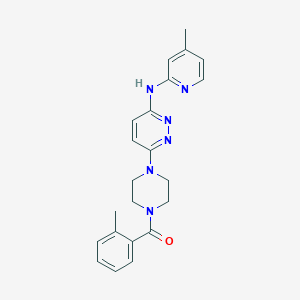
![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)
